molecular formula C12H14ClF2N3 B15110788 N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B15110788
M. Wt: 273.71 g/mol
InChI Key: KHBQCPSHJMGEPQ-UHFFFAOYSA-N
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Description

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluorobenzyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 2,3-difluorobenzyl bromide with 1,5-dimethyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the difluorobenzyl group.

    Substitution: The difluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluorobenzyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is unique due to the presence of both the difluorobenzyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-8-6-11(16-17(8)2)15-7-9-4-3-5-10(13)12(9)14;/h3-6H,7H2,1-2H3,(H,15,16);1H

InChI Key

KHBQCPSHJMGEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=C(C(=CC=C2)F)F.Cl

Origin of Product

United States

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